molecular formula C21H28N6O2 B2857731 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide CAS No. 2034408-69-8

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide

Cat. No.: B2857731
CAS No.: 2034408-69-8
M. Wt: 396.495
InChI Key: QTKVQICPQXTPAB-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl moiety linked via an acetamide bridge to a 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl group. Its structural complexity distinguishes it from classical opioid analogs, suggesting non-analgesic therapeutic applications, such as oncology or neurology .

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-14-15(2)24-13-27(21(14)29)11-19(28)25-16-7-9-26(10-8-16)20-17-5-3-4-6-18(17)22-12-23-20/h12-13,16H,3-11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKVQICPQXTPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and quinazoline intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include:

    Pyrimidine synthesis: Starting materials such as 4,5-dimethyl-6-oxopyrimidine, with reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

    Quinazoline synthesis: Starting materials such as 5,6,7,8-tetrahydroquinazoline, with reagents like ammonium formate and palladium on carbon (Pd/C).

    Coupling reaction: The final coupling step involves the use of acetic anhydride and a base such as triethylamine (TEA) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or pyrimidine moieties using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a piperidin-4-yl acetamide backbone with several controlled substances listed in international drug schedules (). However, its substituents diverge significantly, leading to distinct pharmacological implications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Inference Legal Status
Target Compound Piperidin-4-yl acetamide Dihydropyrimidinone, tetrahydroquinazoline Kinase inhibition, CNS modulation Not listed in evidence
Methoxyacetylfentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) Piperidin-4-yl acetamide Phenyl, 2-methoxy, phenylethyl µ-opioid receptor agonism Controlled ()
N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide Piperidin-4-yl acetamide 2-fluorophenyl, 2-methoxy, phenylethyl Synthetic opioid analog Controlled ()
Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) Piperidin-4-yl carboxamide Phenyl, cyclopropane, phenylethyl High-potency opioid agonist Controlled ()

Key Findings:

Structural Divergence: The target compound replaces phenyl/phenylethyl groups (common in fentanyl analogs) with dihydropyrimidinone and tetrahydroquinazoline. These heterocycles are prevalent in kinase inhibitors (e.g., EGFR or VEGFR blockers) and may reduce opioid receptor affinity . The absence of a phenylethyl side chain (critical for opioid receptor binding in fentanyl analogs) suggests a different mechanism of action.

Pharmacological Implications: Fentanyl analogs (e.g., Methoxyacetylfentanyl) exhibit µ-opioid receptor agonism, leading to respiratory depression and addiction .

The target compound’s absence from drug schedules implies it is either experimental or designed to circumvent regulatory restrictions.

Biological Activity

The compound 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a synthetic derivative of dihydropyrimidines and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H26N4O3C_{21}H_{26}N_{4}O_{3}, and it has a molecular weight of approximately 370.46 g/mol. The structure includes a dihydropyrimidine core linked to a piperidine moiety, which is characteristic of many biologically active compounds.

Antiviral Activity

Research indicates that derivatives of dihydropyrimidines exhibit antiviral properties. A study highlighted the synthesis of various dihydropyrimidine derivatives, showing significant antiviral activity against viral strains such as HIV and HCV. The mechanism appears to involve inhibition of viral replication pathways .

Antitumor Effects

Dihydropyrimidine derivatives have also been investigated for their antitumor properties. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. Specific mechanisms include the modulation of cell cycle progression and the induction of pro-apoptotic factors .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Case Studies

StudyFindings
Synthesis and Biological Evaluation Investigated the synthesis of new dihydropyrimidine derivatives; showed significant antiviral and anticancer activities .
Antimicrobial Activity Evaluated against Gram-positive and Gram-negative bacteria; exhibited effective inhibition at low concentrations .
Cell Cycle Analysis Demonstrated G2/M phase arrest in cancer cell lines treated with the compound, indicating potential for therapeutic application in oncology .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways leads to programmed cell death in tumor cells.
  • Disruption of Bacterial Metabolism : Interference with metabolic processes essential for bacterial growth contributes to its antimicrobial efficacy.

Q & A

Q. What statistical methods are suitable for analyzing high-throughput screening data?

  • Z-factor analysis : Validate assay robustness (Z>0.5Z > 0.5 indicates suitability for HTS) .
  • Hierarchical clustering : Group compounds with similar activity profiles to identify outliers .

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